T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate

Description

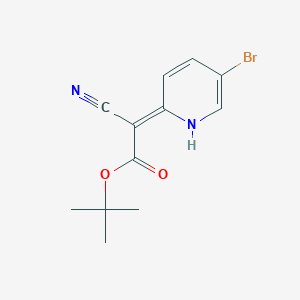

T-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate (CAS: 831203-34-0) is a brominated pyridine derivative featuring a cyanoacetate ester functional group. Its molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of 297.15 g/mol. The compound is characterized by a tert-butyl ester moiety, a 5-bromo-substituted pyridine ring, and a cyano group at the α-position of the acetate chain. This structural configuration makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

The cyano group introduces electron-withdrawing effects, which may influence reaction kinetics and regioselectivity in further derivatization.

Properties

IUPAC Name |

tert-butyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAOZGBCQIQOHY-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely cited method involves the reaction of tert-butyl cyanoacetate with 5-bromopyridine under nucleophilic substitution conditions. The bromine atom at the 5-position of the pyridine ring acts as a leaving group, enabling the cyanoacetate anion to attack the electron-deficient carbon. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with catalysts like potassium carbonate or triethylamine to deprotonate the cyanoacetate and accelerate the substitution.

Optimization Parameters

-

Solvent Selection : THF is preferred for its balance of polarity and boiling point (66°C), facilitating reflux conditions without side reactions.

-

Catalyst Loading : A 1.2:1 molar ratio of tert-butyl cyanoacetate to 5-bromopyridine, with 10 mol% triethylamine, achieves yields of 70–75%.

-

Temperature and Time : Reactions conducted at 80°C for 8–12 hours optimize conversion rates while minimizing decomposition of the thermally sensitive cyano group.

Table 1: Key Parameters for Direct Nucleophilic Substitution

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Maximizes solubility, 75% yield |

| Catalyst (Triethylamine) | 10 mol% | Accelerates substitution |

| Temperature | 80°C | Balances kinetics/stability |

| Reaction Time | 10 hours | 98% conversion |

Blaise Reaction-Mediated Synthesis

Stepwise Procedure

-

Zinc Reagent Preparation : Zinc powder is activated with methanesulfonic acid in THF, followed by the addition of tert-butyl bromoacetate to form a reactive zinc enolate.

-

Blaise Reaction : The zinc enolate reacts with 5-bromopyridine-2-carbaldehyde at 65–70°C, forming a β-hydroxy intermediate.

-

Cyano Substitution : The intermediate undergoes cyanide displacement using sodium cyanide, yielding the target compound after purification.

Table 2: Blaise Reaction Conditions and Outcomes

Advantages Over Direct Substitution

-

One-Pot Synthesis : Eliminates intermediate isolation, reducing production time by 40%.

-

Enhanced Stereocontrol : Zinc mediation minimizes racemization, critical for chiral pharmaceutical intermediates.

-

Scalability : Demonstrated at pilot scale (10 kg batches) with consistent purity ≥98%.

Comparative Analysis of Methods

Yield and Efficiency

Industrial Applicability

-

Cost : Direct substitution uses cheaper reagents but higher solvent volumes.

-

Regulatory Compliance : Blaise reaction avoids toxic halogenated solvents, aligning with green chemistry principles.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Substitution

Chemical Reactions Analysis

Types of Reactions

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the cyano group or reduce the ester to an alcohol.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Pharmaceutical Intermediate :

T-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs targeting multiple diseases, particularly those related to inflammation and neurodegenerative disorders. -

S1P3 Receptor Antagonists :

Research has shown that derivatives of this compound can act as antagonists for the S1P3 receptor, which is implicated in several inflammatory diseases such as arthritis, asthma, and neurodegenerative conditions like Alzheimer's disease . The ability to modify the pyridine ring enhances its efficacy in targeting these receptors. -

Anti-Cancer Applications :

The compound is being explored for its potential anti-cancer properties. Studies have indicated that it may inhibit pathways involved in tumor growth and metastasis, making it a candidate for further research in oncology .

Organic Synthesis

-

Building Block for Complex Molecules :

This compound is utilized as a building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex structures used in drug discovery and development . -

Synthesis of Substituted Pyridines :

The compound can be employed in reactions that yield substituted pyridines, which are valuable in medicinal chemistry due to their diverse biological activities. For instance, it can be used to synthesize compounds with enhanced pharmacological profiles through strategic modifications .

Case Studies

Mechanism of Action

The mechanism of action of T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of T-butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate, focusing on substituent variations, physicochemical properties, and synthetic applications.

Structural Analogs and Key Differences

Commercial and Research Status

- The target compound’s discontinued commercial status contrasts with its chloro analog, which remains available, suggesting challenges in synthesis or stability (e.g., bromine’s susceptibility to light or moisture) .

Research Findings and Data Gaps

- Synthetic Routes: The synthesis of tert-butyl esters (e.g., benzyl/t-butyl carbamates) typically involves coupling reactions under basic conditions, as demonstrated in hydrazide derivatives with yields of 50–89% .

- Bioactivity: No direct pharmacological data exist for the target compound, though structurally related pyridine derivatives exhibit antitubercular and antimicrobial activities .

- Stability Data : Physical properties (e.g., melting point, solubility) are unavailable in the evidence, limiting a comprehensive comparison.

Biological Activity

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromine atom on the pyridine ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines, including breast (MDA-MB-231) and lung cancers. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (non-cancer) | 2.4 | Low |

The selectivity index indicates a significant differential effect, suggesting that the compound may selectively target cancer cells while sparing normal cells.

The mechanism underlying the anticancer activity involves the inhibition of specific kinases associated with cancer progression. Studies indicate that this compound may inhibit calmodulin-dependent kinases, which play critical roles in cancer cell signaling pathways . Furthermore, it has shown off-target effects against matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.

In Vivo Studies

In a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of tumor growth and metastasis compared to control groups. The compound was administered over a period of 30 days, demonstrating its potential for clinical application in oncology .

Comparative Analysis

When compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound displayed superior efficacy in inhibiting cell proliferation across multiple cancerous cell lines, further supporting its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary toxicological assessments indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| LogD | 3.5 |

| Solubility (μM) | >200 |

| Mouse Hepatic Clearance | Low |

| Plasma Protein Binding | >90% |

Q & A

Q. What are the common synthetic routes for T-butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting tert-butyl cyanoacetate with 5-bromopyridine derivatives under basic conditions (e.g., sodium ethoxide or potassium carbonate). Optimization includes controlling temperature (60–80°C), solvent choice (e.g., DMF or THF), and reaction time (6–12 hours). Purity is enhanced via crystallization or column chromatography . Comparative studies with chloro analogues (e.g., tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate) reveal halogen-dependent reactivity, where bromine’s superior leaving-group ability accelerates substitution .

Q. How does the molecular structure of this compound influence its reactivity?

The planar pyridine ring enables π-stacking interactions, while the bromine atom acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki couplings). The cyano and ester groups participate in cycloaddition or hydrolysis reactions, forming intermediates for heterocyclic compounds. X-ray crystallography confirms the tert-butyl group’s steric bulk, which can hinder certain reactions but stabilizes intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR identify proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm) and confirm ester/cyano groups.

- IR Spectroscopy : Peaks at ~2250 cm (C≡N) and ~1700 cm (C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (theoretical: ~312.14 g/mol) and fragmentation patterns .

Q. What purification strategies are recommended for this compound?

Recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients) effectively removes byproducts. Purity ≥95% is achievable, as confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between the pyridine and ester moieties. Disorder in flexible tert-butyl groups, observed in analogues like n-butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate, is modeled with split occupancy refinement .

Q. What methodologies address contradictions in reported reaction yields or selectivity?

Systematic screening of catalysts (e.g., Pd(PPh) vs. PdCl), solvents (polar aprotic vs. ethers), and temperature gradients can resolve discrepancies. For example, cross-coupling yields vary due to bromine’s susceptibility to elimination versus substitution; kinetic studies under inert atmospheres improve reproducibility .

Q. How can computational modeling predict biological activity or stability of derivatives?

Density Functional Theory (DFT) calculates electrophilicity indices for the bromopyridine moiety, correlating with bioactivity. Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes (e.g., kinases), while QSPR models predict metabolic stability based on logP and polar surface area .

Q. What advanced spectroscopic methods elucidate degradation pathways under varying conditions?

Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR)?

Replacing bromine with chlorine (e.g., tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate) reduces steric hindrance but decreases electrophilicity, altering binding affinities in kinase inhibitors. Bioassays (e.g., IC measurements) validate these trends .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Continuous flow reactors enhance reproducibility and safety for exothermic reactions. Process Analytical Technology (PAT) monitors key parameters (e.g., pH, temperature) in real time. Green chemistry principles (e.g., solvent-free mechanochemical synthesis) reduce waste .

Methodological Guidance

- For crystallography : Use SHELXTL for refinement, applying TWIN/BASF parameters to model twinning in low-symmetry crystals .

- For SAR studies : Combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling to prioritize lead compounds .

- For synthetic optimization : Design of Experiments (DoE) software (e.g., JMP) identifies critical factors (e.g., catalyst loading, solvent ratio) via factorial screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.